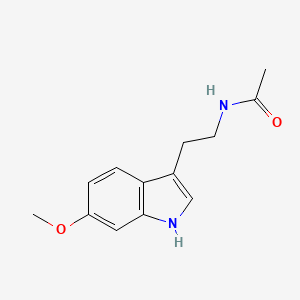

N-Acetyl-6-methoxytryptamine

Description

Contextualization within Indoleamine Chemistry and Biological Research

Indoleamines are a class of molecules characterized by an indole (B1671886) nucleus and an attached ethylamine (B1201723) side chain. This family includes prominent biological compounds such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.govnih.gov N-Acetyl-6-methoxytryptamine fits squarely within this chemical class and is structurally very similar to melatonin. csic.esacs.org The key difference between this compound and melatonin is the position of the methoxy (B1213986) group on the indole ring; it is located at the 6-position in the former and the 5-position in the latter. tandfonline.com

This seemingly minor structural variance has significant implications for biological activity, a central theme in indoleamine research. The position of the methoxy group is critical for the molecule's interaction with biological targets, such as melatonin receptors. mdpi.com Research on melatonin analogs has demonstrated that moving the methoxy group from the 5-position to the 4, 6, or 7-position results in reduced affinity for melatonin receptors. mdpi.com Specifically, 6-methoxymelatonin (another name for this compound) is about 50 times less potent than melatonin in activating melatonin receptors in rabbit retina studies. annualreviews.org This highlights the precise structural requirements for receptor binding and activation within the indoleamine family.

The study of such analogs is crucial for understanding the structure-activity relationships that govern the function of hormones and neurotransmitters. annualreviews.org By comparing the biological effects of closely related compounds like N-acetyl-5-methoxytryptamine and this compound, researchers can delineate the specific molecular features responsible for their physiological roles. annualreviews.orgnih.gov

This compound as a Subject of Scholarly Inquiry

The primary role of this compound in academic research has been as a specialized chemical tool, particularly in the field of analytical chemistry. Due to its strong structural resemblance to melatonin, it is frequently used as an internal standard in the quantitative analysis of melatonin in biological fluids like saliva. tandfonline.comdiva-portal.org Its similar chemical and physical properties allow it to behave comparably to melatonin during sample extraction and chromatographic separation, but it is distinct enough to be resolved as a separate peak, making it an ideal reference compound for ensuring the accuracy and precision of the analytical method. tandfonline.com

Beyond its use as an analytical standard, this compound is a subject of research in its own right. It has been identified as a naturally occurring melatonin isomer in plants, such as the leaves of mulberry varieties. frontiersin.org Its presence in natural sources prompts further investigation into its biosynthesis and potential physiological functions in these organisms.

Research into melatonin receptor pharmacology also utilizes this compound. Studies classifying melatonin receptor subtypes (ML-1) have examined the binding affinities of a range of melatonin analogs, including 6-methoxymelatonin, to characterize the receptor's pharmacological profile. nih.gov These comparative studies are fundamental to the development of selective agonists and antagonists for melatonin receptors, which are valuable tools for exploring the therapeutic potential of modulating the melatonergic system. nih.gov

Table 1: Chemical Properties of this compound This interactive table summarizes key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |

| Synonyms | N-Acetyl-3-(2-aminoethyl)-6-methoxyindole, 6-Methoxymelatonin | biosynth.com |

| CAS Number | 22375-73-1 | biosynth.comscbt.com |

| Molecular Formula | C13H16N2O2 | biosynth.comscbt.comfujifilm.com |

| Molecular Weight | 232.28 g/mol | biosynth.comfujifilm.com |

| Appearance | Slightly brown to brown crystalline powder | fujifilm.comfujifilm.com |

| Melting Point | 137 °C | biosynth.com |

| Flash Point | 264 °C | biosynth.com |

Table 2: Research Applications of this compound This interactive table outlines the primary uses of the compound in scientific studies.

| Research Area | Application | Key Findings | Source(s) |

|---|---|---|---|

| Analytical Chemistry | Internal Standard | Used for the determination of melatonin in saliva via HPLC with fluorescence detection due to its structural similarity. | tandfonline.comdiva-portal.org |

| Pharmacology | Melatonin Receptor Ligand | Exhibits significantly lower affinity for ML-1 melatonin receptors compared to melatonin. About 50 times less potent. | annualreviews.orgnih.gov |

| Plant Biology | Natural Product Identification | Identified as a melatonin isomer in the leaves of different mulberry varieties. | frontiersin.org |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPALQXNVNJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Acetyl 6 Methoxytryptamine and Analogs in Preclinical Research Models

Research into Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of N-Acetyl-6-methoxytryptamine are a cornerstone of its investigated biological effects. These properties are attributed to its ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Radical Scavenging Properties and Proposed Reaction Pathways

This compound is recognized as a potent direct free radical scavenger. researchgate.net Its chemical structure, featuring an electron-rich indole (B1671886) ring, a 5-methoxy group, and an N-acetyl side chain, is crucial for its scavenging activity. biomedpharmajournal.org Research indicates that it can neutralize highly reactive species such as the hydroxyl radical (•OH) and peroxyl radicals. tandfonline.com

The proposed mechanisms for its radical scavenging activity primarily involve hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.orgphysiology.org In the HAT mechanism, the indoleamine donates a hydrogen atom to a radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the radical species. Theoretical studies suggest that in the gas phase, HAT is the preferred pathway, while in aqueous solutions at physiological pH, the SET mechanism is more dominant. rsc.org

Comparative Analyses with Melatonin (B1676174) and Other Indole Derivatives in Antioxidant Research

When compared to its well-known isomer, N-acetyl-5-methoxytryptamine (melatonin), and other indole derivatives, this compound demonstrates significant antioxidant capabilities. For instance, its metabolite, pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), has been shown to possess antioxidant capacity. tandfonline.com

Comparative Antioxidant Activity of Indole Derivatives

| Compound | Key Antioxidant Properties | Reference |

|---|---|---|

| This compound (Melatonin) | Potent scavenger of hydroxyl and peroxyl radicals; initiates a radical scavenging cascade. | tandfonline.comfrontierspartnerships.org |

| Pinoline | Metabolite with demonstrated antioxidant capacity. | tandfonline.com |

| 6-Hydroxymelatonin (B16111) (6OHM) | Major metabolite, potent free radical scavenger, may be more effective than melatonin in inhibiting lipid peroxidation. | acs.org |

| N-Acetylserotonin (NAS) | Precursor to melatonin with strong antioxidant activity, sometimes exceeding that of melatonin. | acs.org |

Exploration of Cellular and Molecular Interactions

Beyond direct radical scavenging, this compound interacts with cellular components and influences intracellular processes, contributing to its protective effects.

Investigations into Receptor-Independent Activities within Cellular Contexts

A significant portion of the biological effects of this compound are mediated through receptor-independent pathways. physiology.orgfrontiersin.orgjpp.krakow.pl Its amphiphilic nature allows it to easily cross cell membranes and enter subcellular compartments, including mitochondria. frontiersin.org

These receptor-independent actions are primarily linked to its direct free radical scavenging and its ability to modulate the activity of various enzymes. jpp.krakow.pl For example, it can interact with calmodulin in the cytosol, an action that has been linked to its anti-proliferative effects in cancer cells. frontiersin.org Furthermore, the enzyme quinone reductase 2 (QR2), also known as MT3, is a cytosolic binding site for this compound, and its detoxification activity may contribute to the reduction of oxidative damage. frontiersin.org

Influence on Intracellular Processes in Experimental Systems (e.g., Mitochondrial Function, Oxidative Damage Mitigation)

This compound exerts a profound influence on mitochondrial function. Mitochondria are a major source of ROS, and the compound's ability to concentrate within these organelles is critical for its protective role. tandfonline.comfrontiersin.org It helps to maintain mitochondrial membrane potential and improves the efficiency of the electron transport chain, which can reduce electron leakage and subsequent ROS formation. nih.govresearchgate.net

In preclinical models of hyperglycemia-induced liver injury, administration of this compound was found to ameliorate oxidative damage by increasing the levels of antioxidants like glutathione (B108866) (GSH) and reducing markers of lipid peroxidation and protein oxidation. utppublishing.com Similarly, in studies using murine models, it has been shown to mitigate oxidative damage induced by chemotherapy agents by stimulating the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). frontiersin.org Research on tomato plants under drought stress also demonstrated that this compound enhanced the activities of antioxidant enzymes like ascorbate (B8700270) peroxidase (APX) and catalase (CAT), thereby reducing oxidative damage. mdpi.com

Research into Potential Biological Activities in Preclinical Experimental Systems

The antioxidant and cellular protective mechanisms of this compound translate into a range of potential biological activities observed in preclinical research. In various animal models, it has shown protective effects against oxidative agent-induced damage. tandfonline.com For example, it has demonstrated neuroprotective effects in models of neurotoxicity. nih.gov

Its ability to modulate mitochondrial function and reduce oxidative stress is implicated in its protective effects in a variety of disease models. frontiersin.orgnih.gov Furthermore, its anti-inflammatory properties and its role in regulating cellular metabolism contribute to its observed beneficial effects in preclinical studies. frontiersin.orgresearchgate.net

Preclinical Biological Activities of this compound

| Biological Activity | Experimental Model/System | Observed Effects | Reference |

|---|---|---|---|

| Neuroprotection | Neurotoxicity models | Protective against neuronal damage. | nih.gov |

| Hepatoprotection | Hyperglycemia-induced liver injury in rats | Ameliorated oxidative damage, increased antioxidant levels. | utppublishing.com |

| Cardioprotection | Murine models of anthracycline-induced cardiotoxicity | Mitigated oxidative damage, stimulated antioxidant enzymes. | frontiersin.org |

| Growth Regulation in Plants | Tomato plants under drought stress | Enhanced growth, productivity, and fruit quality by mitigating oxidative stress. | mdpi.com |

Investigations in Neuroprotection Research Paradigms (e.g., Ischemic Injury Models, Neurotoxic Models)

Preclinical studies have consistently demonstrated the neuroprotective potential of N-acetyl-5-methoxytryptamine in various models of neuronal damage. These investigations highlight its ability to mitigate cellular injury caused by both ischemic events and exposure to neurotoxins.

In experimental models of ischemic injury , such as those mimicking stroke through hypoxia-ischemia, N-acetyl-5-methoxytryptamine has been shown to confer significant protection. nih.govnih.gov Studies in neonatal rat models of hypoxic-ischemic encephalopathy (HIE) revealed that treatment reduced brain area loss and promoted oligodendrogenesis and myelination, leading to long-term motor function improvement. nih.gov The mechanisms underlying this protection are multifaceted. The compound can attenuate the ischemic insult through actions mediated by its receptors, MT1 and MT2. fujifilm.com Furthermore, it regulates critical cellular pathways, such as the AMPK/mTOR pathway, to exert its neuroprotective effects. nih.gov Its lipophilic nature allows it to cross the blood-brain barrier readily, where it can directly scavenge harmful free radicals generated during an ischemic cascade. fujifilm.com

In neurotoxic models , N-acetyl-5-methoxytryptamine demonstrates a capacity to protect neurons from chemically induced damage. One such model involves the use of quinolinic acid, an excitotoxin implicated in the pathology of Huntington's disease. In a mouse model, intrastriatal injection of quinolinic acid led to neuronal damage, but pretreatment with N-acetyl-5-methoxytryptamine was found to be neuroprotective. mdpi.com The protective effects were evidenced by the attenuation of astrogliosis and an increase in the number of surviving neurons (NeuN+ cells). mdpi.com Mechanistically, the treatment reversed the toxin-induced reduction in the levels of Brain-Derived Neurotrophic Factor (BDNF) and decreased the perinuclear staining of the huntingtin (HTT) protein in neurons. mdpi.com It also modulated the activity of key antioxidant enzymes that were disrupted by the neurotoxin. mdpi.com Further research indicates that the neuroprotective properties rely on different parts of the molecule, with the 5-methoxy group being crucial for its antioxidant and neuroprotective effects against certain toxins. scbt.com

Table 1: Summary of Neuroprotective Effects in Preclinical Models

| Research Paradigm | Model System | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Ischemic Injury | Neonatal Hypoxia-Ischemia Rat Model | Reduced brain tissue loss; Promoted oligodendrogenesis and myelination; Modulated AMPK/mTOR pathway. | nih.gov |

| Ischemic Stroke | Mouse Model | Attenuated ischemic damage via MT1 and MT2 receptors; Reduced free radical production. | fujifilm.com |

| Neurotoxicity | Quinolinic Acid-Induced Huntington's Disease Mouse Model | Reversed reduction in BDNF; Attenuated astrogliosis; Modulated antioxidant enzyme activity; Reduced neuronal HTT protein staining. | mdpi.com |

| Neurotoxicity | HT22 Cell Line | Antioxidant and neuroprotective properties are dependent on the 5-methoxy group of the indole structure. | scbt.com |

Exploration of Anti-inflammatory Mechanisms in Experimental Contexts

N-acetyl-5-methoxytryptamine exerts significant anti-inflammatory effects, which have been documented across numerous experimental models. Its mechanisms of action target key pathways and mediators of the inflammatory response.

A primary mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway . biosynth.com NF-κB is a crucial transcription factor that, when activated, moves to the nucleus to promote the expression of various pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). biosynth.comencyclopedia.pub Studies have shown that N-acetyl-5-methoxytryptamine can inhibit NF-κB activation, thereby reducing the downstream production of inflammatory molecules. biosynth.commedsci.org This action has been observed in models of sepsis and aging. biosynth.com

Another critical target is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation by cellular danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. biosynth.comoup.com N-acetyl-5-methoxytryptamine has been found to blunt the activation of the NLRP3 inflammasome, representing a key pathway for its anti-inflammatory properties. nih.govoup.com This modulation helps to control the inflammatory cascade at an early stage. nih.gov

The compound also directly modulates the balance between pro-inflammatory and anti-inflammatory cytokines . Experimental evidence consistently shows a reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) following treatment in various inflammatory contexts. mdpi.comencyclopedia.pubbiomedres.us For instance, in an experimental model of secondary biliary cirrhosis, administration of the compound decreased the expression of TNF-α and iNOS. researchgate.net In a separate study focusing on macrophage activity, N-acetyl-5-methoxytryptamine and its metabolite, N1-acetyl-5-methoxykynuramine (AMK), were shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins (B1171923). biomedres.us Interestingly, a related study noted that this compound (6-methoxymelatonin) only partially prevented the increase in COX-2 protein levels, suggesting potential differences in the anti-inflammatory potency between the isomers. nih.gov

Table 2: Anti-inflammatory Mechanisms in Experimental Contexts

| Mechanism | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of NF-κB Pathway | Sepsis and Aging Models | Blunted NF-κB/NLRP3 connection and activation. | biosynth.com |

| Modulation of NLRP3 Inflammasome | Innate Immune Signaling Models | Inhibited NLRP3 inflammasome assembly and subsequent cytokine release. | nih.govoup.com |

| Regulation of Cytokines | Macrophage Cell Lines | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | mdpi.comencyclopedia.pub |

| Inhibition of Pro-inflammatory Enzymes | Macrophage Cell Lines | Prevented activation of iNOS and COX-2, reducing nitric oxide and prostaglandin (B15479496) E2 production. | nih.govbiomedres.us |

| Inhibition of Pro-inflammatory Enzymes | Macrophage Cell Lines | This compound showed partial prevention of COX-2 protein level increase. | nih.gov |

Studies on Analgesic and Antipyretic Research Models

The potential of N-acetyl-5-methoxytryptamine and its analogs as analgesic and antipyretic agents has been explored in several preclinical research models.

In the context of analgesia , studies have demonstrated pain-relieving effects in various chronic and neuropathic pain models. The analgesic properties are believed to be mediated, in part, through the activation of MT1 and MT2 receptors. biomedres.us In a rat model of neuropathic pain (spared nerve injury), N-acetyl-5-methoxytryptamine and its novel analogs showed the ability to reduce mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. researchgate.net The mechanisms contributing to its antinociceptive effects also involve the modulation of neuroinflammatory pathways. For example, in a model of diabetic neuropathy, the compound reduced elevated levels of NF-κB and pro-inflammatory cytokines to alleviate pain. nih.gov Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are key players in inflammatory pain and hyperalgesia. nih.gov

Regarding antipyretic (fever-reducing) activity, research indicates that N-acetyl-5-methoxytryptamine can attenuate the febrile response in animal models. oup.com In studies using lipopolysaccharide (LPS) to induce fever in rats and mice, the compound was shown to reduce the febrile response. oup.com A common preclinical model for assessing antipyretic agents is the Brewer's yeast-induced pyrexia model in rats. researchgate.net The mechanism behind this effect involves the inhibition of central inflammatory mediators. Pharmacological studies have shown that N-acetyl-5-methoxytryptamine can prevent the in vivo production of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins that mediate the febrile response in the brain. oup.com

Table 3: Findings from Analgesic and Antipyretic Research Models

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Analgesia (Neuropathic Pain) | Spared Nerve Injury Rat Model | Reduced mechanical allodynia; effects mediated by MT1/MT2 receptors. | researchgate.net |

| Analgesia (Inflammatory Pain) | Diabetic Neuropathy Model | Reduced NF-κB and pro-inflammatory cytokines (IL-6, TNF-α). | nih.gov |

| Analgesia (Inflammatory Pain) | General Inflammation Models | Inhibited COX-2 and iNOS expression, reducing prostaglandin and nitric oxide production. | nih.gov |

| Antipyresis (Fever Reduction) | LPS-Induced Fever in Rats/Mice | Attenuated the febrile response. | oup.com |

| Antipyresis (Fever Reduction) | Acute Inflammation Rat Model | Prevented in vivo production of cyclooxygenase-2 (COX-2). | oup.com |

Advanced Analytical Methodologies for N Acetyl 6 Methoxytryptamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analytical chemistry of N-acetyl-6-methoxytryptamine. It allows for the effective separation of the compound from complex mixtures, including biological matrices or impurities from synthetic preparations.

A sensitive and validated bioanalytical method utilizing HPLC with fluorescence detection has been developed for the analysis of indoleamines. nih.gov While the primary target of the described method is melatonin (B1676174) (N-acetyl-5-methoxytryptamine), it employs this compound as a key component. nih.govtandfonline.com The inherent fluorescence of the indoleamine structure allows for highly sensitive detection. researchgate.net

In a well-documented application, chromatographic separation was achieved using a HyPurity C18 LC column (150 x 2.1 mm). nih.govresearchgate.net The mobile phase consisted of a mixture of acetonitrile (B52724) and an ammonium (B1175870) hydrogen carbonate buffer (0.015 M, pH 6.8) in a 23:77 (v/v) ratio. nih.govtandfonline.com For detection, the excitation and emission wavelengths were set to 285 nm and 345 nm, respectively, which are optimal for this class of compounds. nih.govtandfonline.com This method demonstrates high sensitivity, with a limit of quantification (LOQ) reported at 50 pmol/L. nih.govresearchgate.nettandfonline.com The precision of such methods is high, with a reported within-day precision of 7.9% and a between-day precision of 10.5% at a concentration of 50 pmol/L. nih.govresearchgate.net

Table 1: HPLC-Fluorescence Parameters for Indoleamine Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | HyPurity C18 LC (150 x 2.1 mm) | nih.govresearchgate.nettandfonline.com |

| Mobile Phase | Acetonitrile / 0.015 M Ammonium Hydrogen Carbonate Buffer, pH 6.8 (23:77, v/v) | nih.govresearchgate.nettandfonline.com |

| Excitation Wavelength | 285 nm | nih.govtandfonline.comtandfonline.com |

| Emission Wavelength | 345 nm | nih.govtandfonline.comtandfonline.com |

| Limit of Quantification (LOQ) | 50 pmol/L | nih.govtandfonline.comtandfonline.com |

To analyze compounds in complex biological samples like saliva or plasma, a sample clean-up step is essential to remove interfering substances. nih.govbrjac.com.br Automated Solid-Phase Extraction (SPE) is frequently integrated into the analytical workflow for this purpose. nih.govresearchgate.net In the analysis of salivary melatonin, a mixed-mode SPE column was used for the automated extraction of both the analyte and the internal standard, this compound. nih.govresearchgate.nettandfonline.com This automated process involves preconditioning the SPE column, loading the sample, washing away impurities, and finally eluting the analytes of interest, which are then injected into the HPLC system. tandfonline.com This integration enhances the reproducibility and throughput of the bioanalytical method.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide detailed structural information.

Commercial sources of this compound specify that its purity is assayed at over 95% using NMR. fujifilm.comfujifilm.com Mass spectrometry is used to confirm the molecular weight and to study fragmentation patterns, which serve as a fingerprint for the molecule's structure. nih.gov The mass spectra of tryptamine (B22526) derivatives like this compound have been reported, allowing for its specific identification, even when present as an isomer in a complex mixture. nih.govresearchgate.net For instance, UPLC-MS/MS has been used to detect and identify this compound in plant samples. researchgate.net

Theoretical and experimental spectroscopic investigations on the related compound N-acetyl-5-methoxytryptamine, involving Fourier-Transform Infrared (FTIR) and UV spectroscopy alongside quantum chemical calculations, provide a framework for the structural analysis of this compound. researchgate.netmjcce.org.mk These methods elucidate the vibrational modes and electronic properties of the molecule.

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H16N2O2 | fujifilm.comfujifilm.com |

| Molecular Weight | 232.28 g/mol | fujifilm.comfujifilm.com |

| Purity Assay Method | Nuclear Magnetic Resonance (NMR) | fujifilm.comfujifilm.com |

Application of this compound as an Internal Standard in Bioanalytical Research

A significant application of this compound in research is its use as an internal standard (I.S.) for the quantification of melatonin in biological fluids. nih.govtandfonline.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples to correct for variations during sample preparation and analysis. tandfonline.com

Table 3: Method Validation Data Using this compound as Internal Standard

| Validation Parameter | Value (at 50 pmol/L) | Reference |

|---|---|---|

| Within-Day Precision (% CV) | 7.9% | nih.govresearchgate.nettandfonline.com |

| Between-Day Precision (% CV) | 10.5% | nih.govresearchgate.nettandfonline.com |

Future Directions and Research Gaps in N Acetyl 6 Methoxytryptamine Studies

Unexplored Aspects of Biosynthetic and Metabolic Pathways

The biosynthetic and metabolic pathways of N-acetyl-6-methoxytryptamine are not as well-defined as those of its isomer, melatonin (B1676174). nih.gov While melatonin synthesis from tryptophan is well-documented, involving key enzymes like tryptophan hydroxylase, aromatic amino acid decarboxylase, serotonin (B10506) N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT), the specific enzymatic steps leading to the 6-methoxy configuration of this compound are less clear. nih.govnih.govnih.gov

In plants, melatonin biosynthesis can proceed through different routes, and the enzymes involved, such as caffeic acid O-methyltransferase (COMT), can exhibit broad substrate specificity. nih.govnih.gov It is plausible that similar enzymes could be responsible for the methylation at the 6-position of the indole (B1671886) ring, but this remains to be experimentally verified. Studies in mulberry leaves have identified this compound as a melatonin isomer, but the precise enzymatic machinery for its formation is still under investigation. frontiersin.orgresearchgate.net

Key Research Gaps:

Identification of specific methyltransferases: The enzymes responsible for adding a methyl group to the 6-hydroxy position of an N-acetyltryptamine precursor have not been definitively identified.

Elucidation of precursor molecules: The immediate precursors to this compound in various organisms are not fully known.

Comparative metabolomics: Comprehensive studies comparing the metabolic fates of this compound and melatonin are lacking. While the metabolism of melatonin to compounds like 6-hydroxymelatonin (B16111) and N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) is known, the corresponding metabolic products of this compound have not been thoroughly characterized. researchgate.netmdpi.comnih.gov

Novel Mechanistic Investigations and Target Identification in Preclinical Models

The pharmacological effects of this compound are an area of growing interest, yet mechanistic studies are in their infancy. While melatonin exerts many of its effects through well-characterized melatonin receptors (MT1 and MT2), it is unclear if this compound interacts with these same receptors with similar affinity and efficacy. nih.gov Furthermore, receptor-independent actions, such as direct free radical scavenging, are a hallmark of melatonin and its metabolites, and it is crucial to investigate whether this compound shares these properties. acs.orgnih.gov

Preclinical studies using animal models are essential to unravel the physiological and potential therapeutic roles of this compound. For instance, research on melatonin has demonstrated its neuroprotective effects in models of Huntington's disease and its role in fetal lung maturation. medwinpublishers.comjtgga.org Similar investigations with this compound could reveal unique biological activities.

Key Research Gaps:

Receptor binding and functional assays: Comprehensive studies are needed to determine the binding affinity and functional activity of this compound at melatonin receptors and other potential targets.

In vivo studies in disease models: The effects of this compound need to be evaluated in a range of preclinical models of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. medwinpublishers.comelsevier.es

Investigation of downstream signaling pathways: The intracellular signaling cascades activated by this compound remain largely unexplored. mdpi.com

Development of Advanced Analytical Techniques for Comprehensive Indoleamine Profiling

The accurate and sensitive detection of this compound and its metabolites in biological matrices is critical for advancing research in this area. Current analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of melatonin and other indoleamines. researchgate.netnih.gov However, the development and validation of methods specifically optimized for this compound are necessary.

The ability to perform comprehensive indoleamine profiling, simultaneously measuring a range of related compounds, would be particularly valuable. This would allow researchers to gain a more complete picture of the metabolic pathways and how they are altered under different physiological and pathological conditions. aacrjournals.orgnih.gov

Table 1: Analytical Techniques for Indoleamine Analysis

| Technique | Description | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. nih.gov | High resolution, accuracy, and reproducibility. nih.gov | Can be prone to false-positives with certain detectors. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. researchgate.net | High sensitivity and specificity. | Requires derivatization for some compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. mdpi.com | High sensitivity, specificity, and can analyze a wide range of compounds. | Higher cost and complexity. |

| Capillary Electrophoresis (CE) | A technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. researchgate.net | Fast analysis times and high resolution. researchgate.net | Lower sensitivity compared to MS-based methods. |

Opportunities for Rational Design of Indole-Based Research Probes and Pharmacological Tools

The indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. nih.govmdpi.commdpi.comnrfhh.com A deeper understanding of the structure-activity relationships of this compound could pave the way for the rational design of novel research probes and pharmacological tools. jksus.org

By systematically modifying the structure of this compound, it may be possible to develop compounds with enhanced selectivity for specific biological targets or with improved pharmacokinetic properties. These rationally designed molecules could be invaluable for dissecting the physiological roles of the pathways modulated by this compound.

Key Opportunities:

Development of selective ligands: The synthesis of analogs of this compound could lead to the discovery of selective agonists or antagonists for specific receptors, helping to elucidate their functions.

Creation of fluorescent probes: Attaching a fluorescent tag to this compound or a related analog could allow for the visualization of its subcellular localization and interactions with target proteins. mdpi.com

Design of mechanism-based inhibitors: Understanding the enzymatic pathways involved in the metabolism of this compound could enable the design of inhibitors to modulate its levels and study the consequences. pnas.org

Q & A

Basic: What validated synthesis protocols exist for N-Acetyl-6-methoxytryptamine, and how can reaction purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves methoxylation and acetylation steps starting from tryptamine derivatives. For purity optimization:

- Use high-performance liquid chromatography (HPLC) with UV detection to monitor intermediate steps, as demonstrated in spectroscopic characterization studies of analogous compounds .

- Employ recrystallization with solvents like methanol or ethanol, as indicated in product purification protocols for similar tryptamines (e.g., 5-Methoxytryptamine hydrochloride) .

- Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), referencing spectral databases such as NIST Chemistry WebBook for comparative analysis .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with published data for structural analogs (e.g., N-Acetyl-5-methoxytryptamine) .

- Mass Spectrometry : Use electron ionization (EI-MS) or electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns .

- Resolving Discrepancies :

Basic: What stability and storage conditions are required to maintain this compound integrity?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation, as recommended for structurally related compounds like 5-Methoxytryptamine hydrochloride .

- Stability Monitoring :

Advanced: How can receptor binding assays be designed to study this compound’s interactions with serotonin receptors?

Methodological Answer:

- Assay Design :

- Data Interpretation :

Advanced: What in vitro models are suitable for assessing this compound’s metabolic stability, and how are CYP450 interactions evaluated?

Methodological Answer:

- Hepatic Models :

- Enzyme Kinetics :

- Perform Michaelis-Menten analysis to determine Km and Vmax for major metabolic pathways .

Advanced: How do structural modifications at the 6-methoxy position affect pharmacokinetics compared to 5-methoxy analogs?

Methodological Answer:

- Comparative Studies :

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.